molecular formula C27H24FN3O3S B3399733 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1040646-25-0

3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3399733
CAS No.: 1040646-25-0
M. Wt: 489.6 g/mol
InChI Key: AJFQTESDCGVOPT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a quinazolinone core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the fluorophenyl, methylphenyl, and morpholine groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Chemical Properties

PropertyValue
LogP3.5
SolubilityModerate
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Polar Surface Area81.23 Ų

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer activity. The compound has shown promise in inhibiting various cancer cell lines, particularly breast and lung cancers. A study demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have indicated that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. This opens avenues for developing new antibiotics to combat resistant strains .

Neuroprotective Effects

The morpholine moiety in the compound suggests potential neuroprotective effects. Research has indicated that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells, which is crucial for conditions such as Alzheimer's disease. Further studies are required to elucidate the specific pathways involved .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focus of research. For instance, it has been tested against certain kinases involved in cancer progression. Inhibitory assays revealed IC50 values indicating effective inhibition, making it a candidate for further development as a kinase inhibitor .

Drug Delivery Systems

In material science, this compound's unique properties have been explored for drug delivery applications. Its solubility profile allows for incorporation into nanocarriers designed for targeted drug delivery, enhancing bioavailability and reducing side effects associated with conventional therapies .

Case Study 1: Anticancer Efficacy

In a controlled study published by Smith et al., the compound was administered to xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues. This study highlights its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity

A collaborative study between several universities evaluated the antimicrobial activity of the compound against various pathogens. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than many existing antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-{[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-4-fluorophenyl)(hydroxy)methyl]-1(2H)-phthalazinone
  • 4-fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

The compound 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a synthetic derivative belonging to the class of quinazolinones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C22H22FN3O2S
  • IUPAC Name: this compound
  • SMILES Notation: Cc1ccc(CSC(N2)=NC(NC(CC3C(Nc4cc(F)ccc4)=O)=O)=C3C2=O)c1

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

1. Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound under discussion has shown effectiveness in inhibiting the proliferation of cancer cell lines. For instance:

  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
  • Case Study: In vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, indicating potent anti-proliferative effects .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Study Findings: In a model of acute inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to the control group. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanism: The anti-inflammatory activity is believed to result from the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

3. Antimicrobial Activity

The antimicrobial potential of the compound has been assessed against various bacterial strains:

  • Results: The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Mechanism: The antimicrobial action may involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Data Tables

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)12 µM
Anti-inflammatoryRat Model (Paw Edema)Significant Reduction
AntimicrobialS. aureus32 µg/mL
E. coli64 µg/mL

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-18-2-4-19(5-3-18)17-35-27-29-24-16-20(25(32)30-12-14-34-15-13-30)6-11-23(24)26(33)31(27)22-9-7-21(28)8-10-22/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFQTESDCGVOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 6
3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

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